2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide
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Overview
Description
2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide is a chemical compound with the molecular formula C10H9ClN2O2. It is known for its unique structure, which includes a chloroacetamide group attached to an indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide typically involves the reaction of chloroacetyl chloride with an indole derivative. One common method includes the following steps:
Starting Material: The process begins with 2-oxo-1,3-dihydroindole-6-amine.
Reaction with Chloroacetyl Chloride: The amine group of the indole derivative reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Shares the chloro group and aromatic structure but differs in the functional groups attached to the ring.
N-(2,6-Dimethylphenyl)chloroacetamide: Similar in having a chloroacetamide group but differs in the aromatic ring structure.
Uniqueness
2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2-oxo-1,3-dihydroindol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-10(15)12-7-2-1-6-3-9(14)13-8(6)4-7/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVBMAXQNGOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)CCl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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